![molecular formula C24H24ClN3O4S B2431277 N-(4-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-3-carboxamide hydrochloride CAS No. 1217092-72-2](/img/structure/B2431277.png)
N-(4-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-3-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-3-carboxamide hydrochloride is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by its unique structure, which includes a benzothiazole ring system fused to a chromene ring, and a morpholine moiety. Due to its intricate molecular architecture, it has garnered interest in various scientific fields, including medicinal chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzothiazole core. One common approach is the Knoevenagel condensation reaction, where 2-aminothiophenol is reacted with an appropriate aldehyde or ketone in the presence of a base to form the benzothiazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and microwave-assisted synthesis are potential methods to enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, would be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: : The chromene ring can be oxidized to form quinone derivatives.
Reduction: : The nitro group, if present, can be reduced to an amine.
Substitution: : The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Typical reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: : Electrophilic substitution reactions may use reagents like nitric acid (HNO3) or bromine (Br2).
Oxidation: : Quinone derivatives.
Reduction: : Amines.
Substitution: : Nitrobenzothiazoles or halogenated benzothiazoles.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Medicinal Chemistry: : It has been investigated for its anti-inflammatory, anti-cancer, and anti-microbial properties.
Biology: : The compound can be used as a molecular probe in biological studies to understand cellular processes.
Materials Science: : Its unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, in anti-inflammatory applications, it may inhibit key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) or lipoxygenase (LOX). The exact molecular targets and pathways would depend on the specific biological activity being studied.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of both the benzothiazole and chromene rings. Similar compounds include other benzothiazole derivatives, which may lack the chromene moiety or have different substituents on the benzothiazole ring. These differences can lead to variations in biological activity and chemical reactivity.
List of Similar Compounds
N-(4-methyl-1,3-benzothiazol-2-yl)phenylbutanamide
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzenesulfonamide
6-methyl-1,3-benzothiazole derivatives
Properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4S.ClH/c1-16-5-4-8-20-21(16)25-24(32-20)27(10-9-26-11-13-30-14-12-26)23(29)18-15-31-19-7-3-2-6-17(19)22(18)28;/h4-5,8,15,17,19H,2-3,6-7,9-14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTRGMUJEVRHQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C4=COC5CCCCC5C4=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
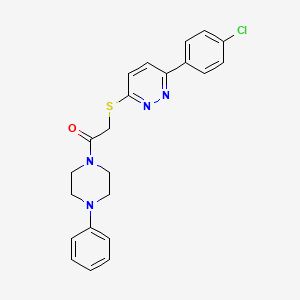
![(Z)-5-chloro-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2431195.png)
![[3-(4-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2431197.png)
![Methyl 3-[2-(aminomethyl)phenyl]benzoate hydrochloride](/img/structure/B2431198.png)
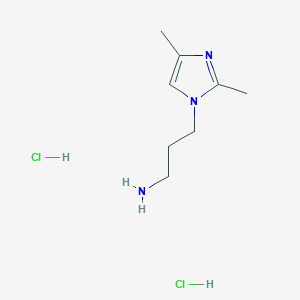
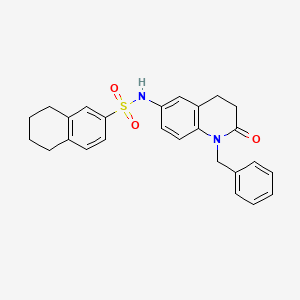
![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(5-chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone](/img/structure/B2431203.png)
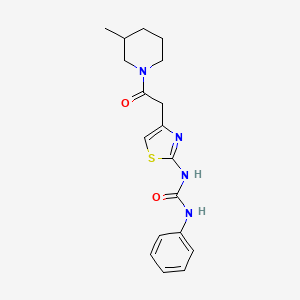
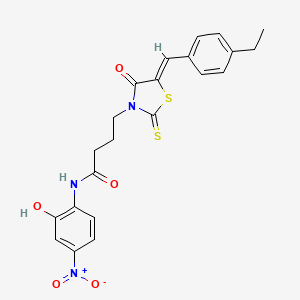
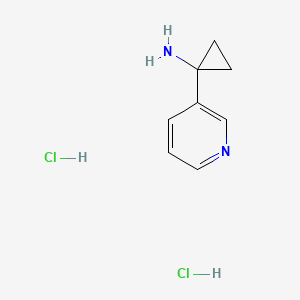
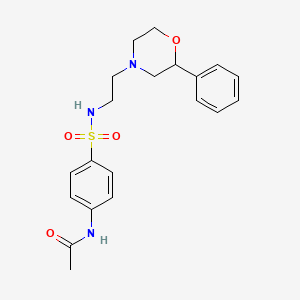
![N-(3-hydroxypropyl)-2-({3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamide](/img/structure/B2431215.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]furan-3-carboxamide](/img/structure/B2431216.png)

